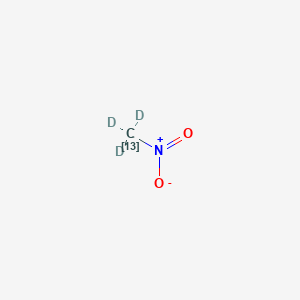
Diethylzinndichlorid
Übersicht
Beschreibung
Guanosindiphosphat ist ein Nukleosiddiphosphat, ein Ester der Pyrophosphorsäure mit dem Nukleosid Guanosin. Es besteht aus einer Pyrophosphatgruppe, einem Pentosezucker Ribose und der Nukleobase Guanin. Guanosindiphosphat ist das Produkt der Dephosphorylierung von Guanosintriphosphat durch GTPasen, die an der Signaltransduktion beteiligt sind .
Wissenschaftliche Forschungsanwendungen
Guanosindiphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Intrazelluläre Signalgebung: Guanosindiphosphat ist an intrazellulären Signalprozessen beteiligt und fungiert als wichtiger Regulator der Aktivität von GTPasen.
Molekularbiologie: Es wird in der Forschung zur Modulation der Genexpression und zur Umlagerung des Zytoskeletts eingesetzt.
Wirkmechanismus
Guanosindiphosphat übt seine Wirkungen durch seine Rolle in Signaltransduktionswegen aus. Wenn ein extrazelluläres Signal die Aktivierung eines G-Protein-gekoppelten Rezeptors auslöst, tauscht das assoziierte G-Protein sein gebundenes Guanosindiphosphat gegen Guanosintriphosphat aus, was zu einer Konformationsänderung und Aktivierung nachgeschalteter Signalübertragungskaskaden führt. Diese Aktivierung kann eine Vielzahl von zellulären Reaktionen stimulieren, einschließlich der Modulation der Genexpression, der Umlagerung des Zytoskeletts und der Regulation von Enzymaktivitäten. Die Hydrolyse von Guanosintriphosphat zu Guanosindiphosphat durch die GTPase-Aktivität des G-Proteins stellt den inaktiven Zustand wieder her und beendet so das Signalereignis .
Wirkmechanismus
Target of Action
Diethyltin dichloride (DET) primarily targets bioligands with a variety of functional groups . It forms complexes with amino acids and DNA constituents . The most relevant amino acids able to bind metal cations are histidine, cysteine, glutamic, and aspartic acids . It is believed that the moiety RnSn(IV) can bond to proteins and glycoproteins of the cell membranes, and also to cellular proteins and DNA .
Mode of Action
The interaction of DET with its targets results in the formation of 1:1 and 1:2 complexes with amino acids and DNA constituents . The dicarboxylic acids form 1:1 complexes . The peptides form both 1:1:0 complexes and the corresponding deprotonated amide species [Et2Sn(LH-1)] (1:1:-1) . The mechanism of antitumor activity is based on the dissociation of the ligand with subsequent binding to DNA .
Biochemical Pathways
The biochemical pathways affected by DET are primarily those involving α-keto acid oxidases . DET, like phenylarsenious acid, inhibits these oxidases . A slight rise in the concentration of α-ketoglutaric acid results from the inhibition of succinate and malate oxidation by DET . Inhibition of α-keto acid production is obtained with glutamate as a substrate .
Pharmacokinetics
The hydrolysis constants of det were investigated using the potentiometric technique . The hydrolysis of the organotin was also studied in different water–methanol mixtures . The stoichiometry and stability constants for the complexes formed are reported .
Result of Action
The result of DET’s action is the inhibition of certain metabolic processes. For instance, the oxygen uptake by resting cells of Escherichia coli with glucose, lactate, pyruvate, or glutamate as substrates is strongly inhibited by DET . Inhibition of oxygen uptake with glucose or lactate as substrates is accompanied by an increase in the amount of pyruvic acid accumulating . The inhibition of pyruvate metabolism probably results in a lack of acetyl-CoA, and this is suggested to be a possible cause of growth inhibition .
Action Environment
The action of DET is influenced by environmental factors such as ionic strength and solvent . The effect of ionic strength and solvent on hydrolysis constants of DET, protonation equilibria of thymine, and its complex formation with DET were investigated and discussed . The hydrolysis of the organotin was also studied in different water–methanol mixtures .
Biochemische Analyse
Biochemical Properties
Diethyltin dichloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function . For instance, it has been found to inhibit alpha-keto acid oxidases, a group of enzymes involved in various metabolic processes .
Cellular Effects
Diethyltin dichloride has notable effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit oxygen and substrate consumption of isolated rat mitochondria .
Molecular Mechanism
At the molecular level, diethyltin dichloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyltin dichloride change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of diethyltin dichloride vary with different dosages in animal models . Studies have shown that it can cause neurotoxicity and hypokalemia, with the severity of these effects often dependent on the dosage .
Metabolic Pathways
Diethyltin dichloride is involved in various metabolic pathways. It interacts with enzymes or cofactors, influencing metabolic flux or metabolite levels . For instance, it inhibits alpha-keto acid oxidases, enzymes involved in the metabolism of amino acids .
Transport and Distribution
Diethyltin dichloride is transported and distributed within cells and tissues. Its localization or accumulation can be influenced by various factors, including any transporters or binding proteins that it interacts with .
Subcellular Localization
Factors such as targeting signals or post-translational modifications could direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Guanosindiphosphat kann durch die Einwirkung von GTPase-Enzymen aus Guanosintriphosphat synthetisiert werden. Die Hydrolyse von Guanosintriphosphat zu Guanosindiphosphat wird durch GTPase-Enzyme erleichtert, die ein konserviertes aktives Zentrenmotiv verwenden, das als GTPase-aktivierendes Protein bekannt ist. Zunächst wird ein Wassermolekül von den aktiven Zentrenresten des GTPase-Enzyms koordiniert. Das Wassermolekül greift das γ-Phosphat von Guanosintriphosphat an, was zur Bildung eines fünfwertigen Übergangszustands führt. Dieser Übergangszustand wird durch Wechselwirkungen mit den aktiven Zentrenresten stabilisiert, einschließlich konservierter katalytischer Reste. Dadurch wird das γ-Phosphat gespalten und anorganisches Phosphat freigesetzt .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann Guanosindiphosphat unter Verwendung rekombinanter Escherichia coli-Stämme hergestellt werden, die Enzyme überexprimieren, die am biosynthetischen Weg von Guanosinnukleotiden beteiligt sind. Zum Beispiel kann die Überexpression von Inosin-5'-monophosphat-Dehydrogenase, Guanosin-5'-monophosphat-Synthetase, Guanosin-5'-monophosphat-Reduktase und Guanosin-Inosin-Kinase die Produktion von Guanosindiphosphat steigern .
Chemische Reaktionsanalyse
Reaktionstypen
Guanosindiphosphat unterliegt verschiedenen Reaktionstypen, darunter:
Hydrolyse: Die Hydrolyse von Guanosintriphosphat zu Guanosindiphosphat.
Phosphorylierung: Guanosindiphosphat kann mit Hilfe von Pyruvatkinase und Phosphoenolpyruvat zu Guanosintriphosphat phosphoryliert werden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Katalysiert durch GTPase-Enzyme.
Phosphorylierung: Katalysiert durch Pyruvatkinase und Phosphoenolpyruvat.
Hauptprodukte
Hydrolyse: Produziert Guanosindiphosphat und anorganisches Phosphat.
Phosphorylierung: Produziert Guanosintriphosphat.
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine diphosphate undergoes several types of reactions, including:
Hydrolysis: The hydrolysis of guanosine triphosphate to guanosine diphosphate.
Phosphorylation: Guanosine diphosphate can be phosphorylated to guanosine triphosphate with the help of pyruvate kinase and phosphoenolpyruvate.
Common Reagents and Conditions
Hydrolysis: Catalyzed by GTPase enzymes.
Phosphorylation: Catalyzed by pyruvate kinase and phosphoenolpyruvate.
Major Products
Hydrolysis: Produces guanosine diphosphate and inorganic phosphate.
Phosphorylation: Produces guanosine triphosphate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Guanosintriphosphat: Ein Nukleosidtriphosphat, das während der Transkription als Substrat für die RNA-Synthese dient.
Guanosinmonophosphat: Ein Nukleotid, das an verschiedenen Stoffwechselprozessen beteiligt ist.
Cytidindiphosphat: Ein Nukleotid, das an der Synthese von Phospholipiden beteiligt ist.
Einzigartigkeit
Guanosindiphosphat ist einzigartig in seiner Rolle als Regulator von GTPasen und seiner Beteiligung an Signaltransduktionswegen. Im Gegensatz zu Guanosintriphosphat, das hauptsächlich an der Energieübertragung und der RNA-Synthese beteiligt ist, fungiert Guanosindiphosphat als molekularer Schalter in intrazellulären Signalprozessen .
Eigenschaften
IUPAC Name |
dichloro(diethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.2ClH.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAXVVMIXZAKSR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](CC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235690 | |
| Record name | Diethyltindichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Diethyltin dichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20598 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
866-55-7 | |
| Record name | Diethyltin dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyltindichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyltin dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyltindichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyltin dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLTIN DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGA900D045 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)




![cis-Bicyclo[3.3.0]octane-3,7-dione](/img/structure/B52432.png)







